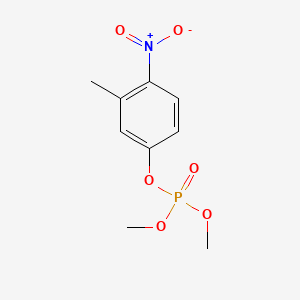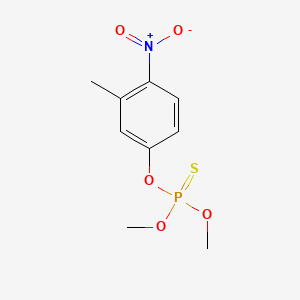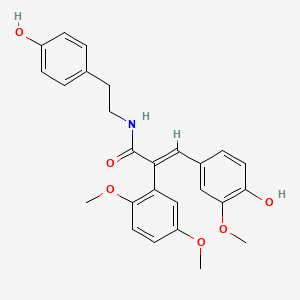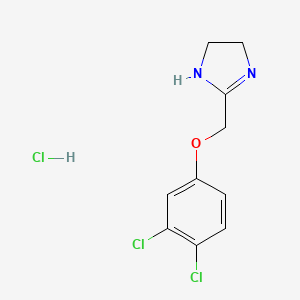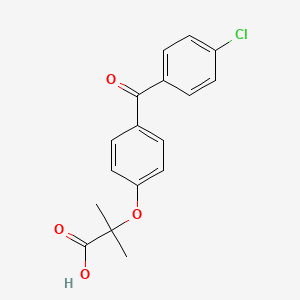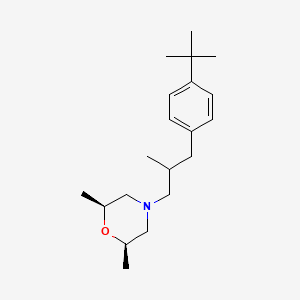
Halauxifen
Descripción general
Descripción
Halauxifen is a synthetic auxin herbicide developed by Corteva Agriscience . It is also known as 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid . It is used as a weed control agent, particularly for dicot weeds in cereal crops .
Molecular Structure Analysis
This compound has the molecular formula C13H9Cl2FN2O3 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.127 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.
Aplicaciones Científicas De Investigación
Modo de acción
Halauxifen-metilo es un nuevo herbicida auxínico desarrollado por Corteva Agriscience . Se ha sugerido que AFB5 puede ser el objetivo de this compound-metilo, ya que los mutantes AFB5 de Arabidopsis thaliana son resistentes a this compound-metilo, que se une preferentemente a AFB5 . El modo de acción de this compound-metilo implica la interrupción de la homeostasis del ácido indolacético (IAA) y la estimulación de la sobreproducción de etileno y ácido abscísico (ABA) mediante la inducción de la sobreexpresión de los genes sintetasa de 1-aminociclopropano-1-carboxilato (ACS) y dioxigenasa de 9-cis-epoxicarotenoide (NCED) involucrados en la biosíntesis de etileno y ABA .
Actividad herbicida
Se ha encontrado que this compound-metilo tiene una potente actividad herbicida. En un estudio, se encontró que el valor de IC50 de un compuesto era 45 veces menor que el del herbicida comercial this compound-metilo . Esto sugiere que this compound-metilo podría ser una herramienta poderosa para controlar el crecimiento de las malezas.
Uso en cultivos de cereales
This compound-metilo se ha utilizado como herbicida en cereales de invierno (trigo blando, trigo duro, espelta, cebada, centeno, triticale) y cereales de primavera (trigo, cebada, trigo duro y centeno) . Esto muestra su amplia aplicabilidad en diferentes tipos de cultivos de cereales.
Control de malezas de hoja ancha
This compound-metilo se ha utilizado para el control de malezas de hoja ancha en cereales . Esto destaca su eficacia en el control de un tipo específico de maleza, ampliando su uso en las prácticas agrícolas.
Resistencia al glifosato
Se ha encontrado que this compound-metilo es eficaz contra la hierba cana resistente al glifosato . Esto sugiere que podría utilizarse como alternativa al glifosato, un herbicida ampliamente utilizado al que algunas malezas han desarrollado resistencia.
Potencial para el desarrollo de nuevos herbicidas
El esqueleto estructural de this compound-metilo se ha utilizado como plantilla para el diseño y la síntesis de nuevos compuestos con potente actividad herbicida . Esto indica que this compound-metilo podría desempeñar un papel crucial en el desarrollo de nuevos herbicidas.
Mecanismo De Acción
Target of Action
Halauxifen-methyl, a new auxin herbicide developed by Corteva Agriscience, primarily targets the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a protein in Arabidopsis thaliana, and mutants of this protein are resistant to this compound-methyl . This suggests that this compound-methyl preferentially binds to AFB5 .
Mode of Action
This compound-methyl mimics the function of indole-3-acetic acid (IAA) , a natural plant hormone. It disrupts the homeostasis of IAA, leading to overproduction of ethylene and Abscisic Acid (ABA) . This is achieved by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis .
Biochemical Pathways
The disruption of IAA homeostasis and the overproduction of ethylene and ABA are key biochemical pathways affected by this compound-methyl . The overexpression of ACS and NCED genes leads to an increase in ethylene and ABA biosynthesis . These changes in hormone levels can have profound effects on plant growth and development.
Pharmacokinetics
This compound-methyl is absorbed by the leaves, translocates systemically through the phloem and xylem stream, and finally accumulates in the meristematic tissue . This systemic mobility and selectivity make it a potent herbicide for controlling weeds in cereal crops .
Result of Action
The result of this compound-methyl’s action is the induction of senescence and plant death . By disrupting IAA homeostasis and stimulating the overproduction of ethylene and ABA, this compound-methyl leads to profound morphological effects on growing dicot weeds, ultimately leading to plant death .
Action Environment
It is known that the compound exhibits systemic mobility and selectivity, making it a predominant herbicide for controlling weeds in various cereal crops
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Halauxifen interacts with various biomolecules in its role as a synthetic auxin . It influences indole-3-acetic acid (IAA) homeostasis and the biosynthesis of ethylene and Abscisic Acid (ABA) in Galium aparine . The metabolism of this compound acid is regulated by genes located on wheat chromosome 5A .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts the homeostasis of IAA and stimulates the overproduction of ethylene and ABA . This disruption leads to senescence and plant death .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that AFB5 may be the target of this compound-methyl, as AFB5 mutants of Arabidopsis thaliana are resistant to this compound-methyl .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Health effects in animals given repeated doses of this compound-methyl included effects on the liver and thyroid .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . The metabolism of this compound acid is regulated by genes located on wheat chromosome 5A .
Propiedades
IUPAC Name |
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBEFSLWYDQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241447 | |
| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943832-60-8 | |
| Record name | Halauxifen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALAUXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does halauxifen-methyl control weeds?
A1: this compound-methyl is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). [] This disruption leads to uncontrolled growth, ultimately resulting in plant death.
Q2: Which weeds are particularly susceptible to this compound-methyl?
A2: Research indicates that this compound-methyl effectively controls a broad spectrum of broadleaf weeds, including glyphosate-resistant horseweed (Conyza canadensis), common ragweed (Ambrosia artemisiifolia), and giant ragweed (Ambrosia trifida). [, , , ]
Q3: Is this compound-methyl effective against weeds resistant to other auxin herbicides?
A3: Interestingly, this compound-methyl demonstrates efficacy against some weed populations resistant to 2,4-D, a commonly used auxin herbicide. This suggests a potentially distinct mode of action compared to other auxin herbicides. []
Q4: Does this compound-methyl offer any advantages over existing auxin herbicides like 2,4-D and dicamba?
A4: Studies show that this compound-methyl provides effective weed control at significantly lower application rates compared to 2,4-D and dicamba. [, ] Additionally, it exhibits a wider pre-plant application window in certain crops, potentially offering more flexibility for farmers. [, ]
Q5: Can the efficacy of this compound-methyl be improved through tank-mixing with other herbicides?
A6: Yes, combining this compound-methyl with other herbicides often enhances its weed control spectrum and efficacy. For instance, mixing with herbicides like dicamba, 2,4-D, glyphosate, metribuzin, or saflufenacil has shown promising results in controlling a wider range of weed species. [, , , , , , ]
Q6: Are there concerns regarding the development of herbicide resistance to this compound-methyl?
A9: As with any herbicide, the potential for resistance development in weeds exists. Implementing integrated weed management practices, including herbicide rotation and diverse weed control tactics, is crucial to delay or prevent resistance to this compound-methyl. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



